molecular formula C10H11BrFN B1450418 N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine CAS No. 1534064-11-3

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B1450418
CAS No.: 1534064-11-3
M. Wt: 244.1 g/mol
InChI Key: KDVSYRWKOWKJAV-UHFFFAOYSA-N
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Description

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine is a chemical compound with a unique structure that includes a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with bromine and fluorine atoms.

Preparation Methods

The synthesis of N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Scientific Research Applications

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine has diverse scientific research applications:

    Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

    Material Science: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine can be compared with other similar compounds such as:

  • N-[(2-bromo-4-fluorophenyl)methyl]cyclopropanamine
  • N-[(2-bromo-3-chlorophenyl)methyl]cyclopropanamine
  • This compound derivatives with different substituents on the benzene ring

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity .

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-10-7(2-1-3-9(10)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVSYRWKOWKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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